1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea
Description
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c22-18(20-9-10-24-16-5-2-1-3-6-16)21-14-19(23,15-8-12-25-13-15)17-7-4-11-26-17/h1-8,11-13,23H,9-10,14H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOKRJKKBPFSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea is a complex organic compound with potential biological activities. Its unique structure, characterized by multiple thiophene rings and a urea moiety, suggests diverse pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It features a urea functional group linked to a 2-hydroxyethyl side chain with thiophene substituents, which are known for their biological activity. The presence of thiophene rings enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes associated with metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with neurotransmitter receptors can influence signaling pathways that affect pain perception and inflammation.
Anticancer Activity
Research indicates that derivatives of thiourea and urea compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. The IC50 values for similar thiourea derivatives range from 3 to 20 µM against various cancer cell lines, suggesting that the compound may also possess similar properties.
| Compound Type | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Thiourea Derivative | 3 - 14 | Pancreatic, Prostate, Breast Cancer |
| Urea Derivative | 7 - 20 | Various |
Antibacterial Activity
Thiophene-containing compounds have demonstrated antibacterial properties against a range of pathogens. For example, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
| S. typhi | 45 |
| K. pneumoniae | 50 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific structural elements in determining biological activity. Key findings include:
- Thiophene Rings : Essential for maintaining biological activity; modifications can lead to loss of efficacy.
- Urea Moiety : Plays a critical role in enzyme binding and receptor interactions.
- Hydroxyethyl Side Chain : Enhances solubility and bioavailability.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Otoprotective Effects : A study evaluated the protective effects of urea-thiophene derivatives on auditory cells, showing improved survival rates under stress conditions.
- Anticancer Studies : Research on related thiourea derivatives indicated selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiophene Substitutions
- 1-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-2-ol (): This compound shares a thiophene moiety but replaces the urea group with a naphthol-methylamine system.
- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (): Incorporates a benzo[b]thiophene core and a hydrazone-benzoyl group.
Urea Derivatives with Phenoxy/Alkyl Chains
- 1-(2-Hydroxy-3-phenoxypropyl)-3-phenylurea (): Lacks thiophene substituents but includes a phenoxypropyl chain. The shorter alkyl chain may reduce steric hindrance, favoring binding to compact active sites .
- 1-(3,5-Difluoro-2-hydroxymethylphenyl)-3-(3-methylsulphanylphenyl)urea (): Substitutes thiophenes with fluorophenyl and methylsulphanyl groups.
Key Comparative Data
| Compound Name | Key Substituents | Hydrogen-Bond Donors/Acceptors | LogP* (Predicted) | Potential Applications |
|---|---|---|---|---|
| Query Compound | Thiophen-2-yl, Thiophen-3-yl, Phenoxyethyl | 3 donors, 4 acceptors | 3.8 | CNS therapeutics, enzyme inhibition |
| 1-(2-Hydroxy-3-phenoxypropyl)-3-phenylurea | Phenoxypropyl, Phenyl | 2 donors, 3 acceptors | 2.5 | Antimicrobial agents |
| 1-(3-Methylsulphanylphenyl)urea derivatives | Fluorophenyl, Methylsulphanyl | 2 donors, 5 acceptors | 4.2 | Anticancer, kinase inhibitors |
*LogP values estimated via fragment-based methods.
Research Findings and Functional Insights
- Synthetic Challenges: The query compound’s synthesis likely involves multi-step coupling of thiophene-substituted hydroxyethyl intermediates with phenoxyethyl isocyanates, analogous to methods described for TAAR1 agonists .
- Biological Relevance : Thiophene-containing ureas exhibit affinity for serotonin and dopamine receptors, suggesting the query compound could modulate neuropsychiatric pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
